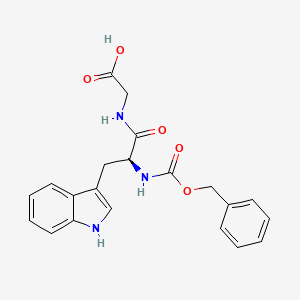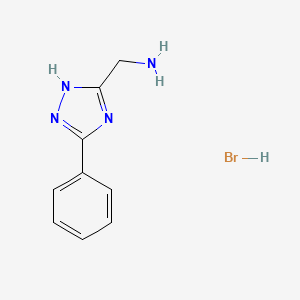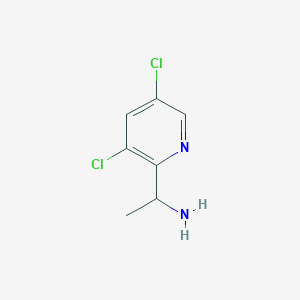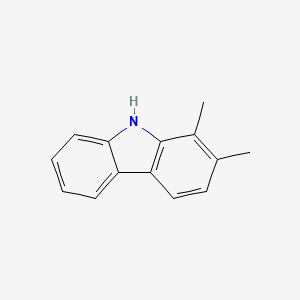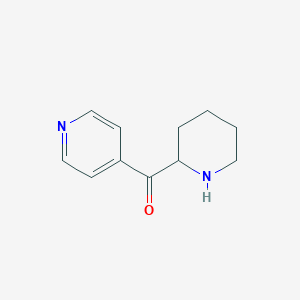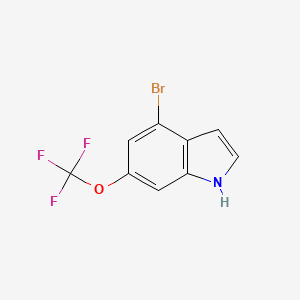
4-Bromo-6-(trifluoromethoxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethoxy)-1H-indole is a synthetic organic compound characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 6th position on the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethoxy)-1H-indole typically involves the bromination of 6-(trifluoromethoxy)-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of 4-substituted-6-(trifluoromethoxy)-1H-indole derivatives.
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(trifluoromethoxy)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-(trifluoromethoxy)quinoline: Similar structure with a quinoline ring instead of an indole ring.
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Contains a benzo[d]thiazole ring, differing in the heterocyclic core.
Uniqueness: 4-Bromo-6-(trifluoromethoxy)-1H-indole is unique due to its indole core, which is a common scaffold in many bioactive molecules. The presence of both bromine and trifluoromethoxy groups imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H5BrF3NO |
|---|---|
Molekulargewicht |
280.04 g/mol |
IUPAC-Name |
4-bromo-6-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-3-5(15-9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H |
InChI-Schlüssel |
FAUSWMMJWFDMDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=CC(=C2)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)
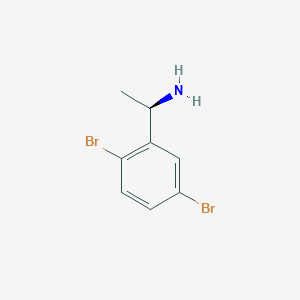



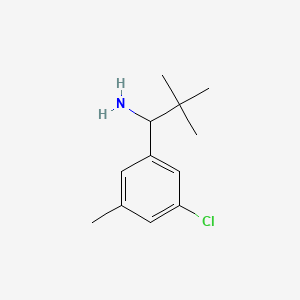

![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
